1-Methoxy-3-methyl-9H-carbazole

Catalog No.
S587640
CAS No.
4532-33-6
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-3-methyl-9H-carbazole

CAS Number

4532-33-6

Product Name

1-Methoxy-3-methyl-9H-carbazole

IUPAC Name

1-methoxy-3-methyl-9H-carbazole

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3

InChI Key

HDETUOZJFUNSKG-UHFFFAOYSA-N

Synonyms

1-methoxy-3-methyl-9H-carbazole, murrayafoline A, murrayafoline-A

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32

Synthesis and Characterization:

1-Methoxy-3-methyl-9H-carbazole (MM3C) is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the reaction of various starting materials like methoxybenzene and N-methylisatin [, ]. Researchers have also employed methods like microwave-assisted synthesis for efficient MM3C preparation [].

Potential Applications:

Several research areas are exploring the potential applications of MM3C, including:

  • Organic Light-Emitting Diodes (OLEDs): MM3C exhibits photoluminescence properties, making it a potential candidate for developing blue-emitting materials in OLEDs []. Studies have investigated its use as a host material or dopant for achieving desired emission efficiencies and colors [].
  • Biomedical Research: MM3C has been evaluated for its potential biological activities, including antibacterial and anticancer properties [, ]. However, further research is necessary to understand its mechanisms of action and potential therapeutic applications.
  • Material Science: The unique properties of MM3C have also attracted interest in material science research. Studies have explored its potential use in developing hole-transporting materials for organic electronics and sensors [].

Current Research and Future Directions:

Research on MM3C is ongoing, with scientists exploring its potential in various scientific disciplines. Further investigations are crucial to:

  • Understand the underlying mechanisms of its various functionalities, such as photoluminescence and potential biological activities.
  • Optimize its synthesis and processing methods for efficient and scalable production.
  • Evaluate its long-term stability and potential environmental impact for responsible development and application.

1-Methoxy-3-methyl-9H-carbazole is an organic compound with the molecular formula C₁₄H₁₃NO. It is classified as a carbazole derivative, a group of compounds known for their aromatic and heterocyclic properties. This compound is naturally occurring and has been isolated from various plant species, including Murraya euchrestifolia and Murraya kwangsiensis . Its structure features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the carbazole framework, contributing to its unique chemical properties.

Typical of carbazole derivatives. Notably, it can undergo:

  • Click Chemistry: The compound has been used in click reactions with substituted alkynes to synthesize novel derivatives, such as N-substituted 1,2,3-triazole derivatives .
  • Reductive Cyclization: This method is commonly employed in synthesizing carbazole compounds, involving the reduction of nitrobiphenyl derivatives .
  • Palladium-Catalyzed Reactions: The compound can participate in cross-coupling reactions, which are significant for constructing complex molecular architectures .

1-Methoxy-3-methyl-9H-carbazole exhibits notable biological activities. Research indicates that derivatives of this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in immune cells . Additionally, some studies have suggested potential anti-HIV activity, making it a subject of interest in medicinal chemistry .

The synthesis of 1-Methoxy-3-methyl-9H-carbazole can be achieved through various methods:

  • Direct Extraction: Isolation from natural sources like Murraya species.
  • Synthetic Approaches:
    • Palladium-Catalyzed Ullmann Cross-Coupling: This method allows for the formation of carbazole structures through C–N bond formation .
    • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields for synthesizing carbazoles .

These methods highlight the versatility in obtaining this compound either from natural sources or through synthetic routes.

1-Methoxy-3-methyl-9H-carbazole finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for anti-inflammatory and antiviral properties.
  • Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Research: It serves as a precursor in synthesizing other complex organic molecules.

Interaction studies of 1-Methoxy-3-methyl-9H-carbazole have revealed its role as a substrate for several cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, CYP2C19, CYP2D6, and CYP3A4 enzymes . This inhibition profile suggests potential drug-drug interactions that could affect the metabolism of co-administered medications.

Several compounds share structural similarities with 1-Methoxy-3-methyl-9H-carbazole. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
5-Methoxyindoline hydrochloride0.87Indoline structure; used in various medicinal chemistry applications.
6-Methoxyindoline hydrochloride0.83Similar indoline framework; potential biological activities.
Methyl 9H-carbazole-2-carboxylate0.62Carboxylate group adds different reactivity; used in organic synthesis.
N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline0.61Contains bromine substitutions; explored for unique biological activities.
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol0.54Features dibromo substitution; potential pharmaceutical relevance.

These compounds illustrate the diversity within the carbazole family while emphasizing the distinct characteristics of 1-Methoxy-3-methyl-9H-carbazole, particularly its biological activities and synthetic versatility.

XLogP3

3.7

Wikipedia

1-Methoxy-3-methyl-9H-carbazole

Dates

Modify: 2023-08-15

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